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molecular formula C5H2Cl2N2O B152530 3,5-Dichloropyrazine-2-carbaldehyde CAS No. 136866-27-8

3,5-Dichloropyrazine-2-carbaldehyde

Cat. No. B152530
M. Wt: 176.99 g/mol
InChI Key: MFMMFTVFMSLGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06982268B2

Procedure details

To THF (200 mL) at −30° C. under N2 is added n-butyllithium (2.5 M in hexane, 8 mL, 20 mmol), followed by 2,2,6,6-tetramethylpiperidine (3.5 mL, 20.5 mmol). The mixture is warmed to room temperature and stirred at this temperature for 10 minutes. After the mixture is cooled to −78° C., 2,6-dichloropyrazine (2.5 g, 16.75 mmol) in THF (25 mL) is added and the mixture is stirred at this temperature for 1 hour. To the mixture is added ethyl formate (2 mL, 24.4 mmol) and the mixture is stirred at this temperature for an additional 2 hours. The reaction is quenched with saturated NH4Cl (25 mL), warmed to room temperature, and diluted with ethyl acetate (200 mL). The organic layer is separated and dried, and solvent removed. Column chromatography on silica gel (15% ethyl acetate in hexane) gives 2.4 g of 3,5-dichloro-pyrazine-2-carbaldehyde as an oil.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.CC1(C)CCCC(C)(C)N1.[Cl:16][C:17]1[CH:22]=[N:21][CH:20]=[C:19]([Cl:23])[N:18]=1.[CH:24](OCC)=[O:25]>C1COCC1>[Cl:16][C:17]1[C:22]([CH:24]=[O:25])=[N:21][CH:20]=[C:19]([Cl:23])[N:18]=1

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)OCC
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture is cooled to −78° C.
STIRRING
Type
STIRRING
Details
the mixture is stirred at this temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture is stirred at this temperature for an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with saturated NH4Cl (25 mL)
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
solvent removed

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C(=NC=C(N1)Cl)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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